3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
Molecular Formula |
C7H4BrFN2O3S |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-bromo-7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol |
InChI |
InChI=1S/C7H4BrFN2O3S/c8-7-10-6-4(12)1-3(9)2-5(6)15(13,14)11-7/h1-2,12H,(H,10,11) |
InChI Key |
RISFRMPVXBZVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)NC(=NS2(=O)=O)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The bromine, fluorine, and hydroxyl groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using fluorinating agents such as Selectfluor. Hydroxylation can be performed using hydroxylating agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 is highly reactive due to its electrophilic nature, making it susceptible to nucleophilic substitution. This reaction type is fundamental for generating structural analogs with diverse functional groups.
-
Mechanism : The bromide group acts as a leaving group, allowing nucleophiles (e.g., hydroxide, amines, or carbanions) to replace it. The reaction typically proceeds via an SN1 or SN2 pathway, depending on steric and electronic factors.
-
Conditions : Often conducted in polar aprotic solvents (e.g., DMF or DMSO) under basic or acidic conditions.
-
Applications : Enables the synthesis of derivatives with substituted groups (e.g., hydroxyl, amino, or alkyl) at the 3-position, which can modulate biological activity.
Example : Substitution of bromine with a hydroxyl group could yield 3-hydroxy-7-fluoro-5-hydroxy-4H-benzo[e] thiadiazine 1,1-dioxide.
Elimination Reactions
The hydroxyl group at position 5 can participate in elimination reactions, potentially forming aromatic systems or altering the heterocyclic structure.
-
Mechanism : Dehydration or dehydrohalogenation may occur, resulting in the loss of water or other leaving groups. For example, elimination of water could lead to a conjugated system.
-
Conditions : Acidic or basic conditions, often requiring elevated temperatures.
-
Relevance : Such reactions can stabilize the molecule or generate reactive intermediates for further functionalization .
Example : Elimination of water from the hydroxyl group could produce a conjugated thiadiazine derivative with enhanced stability.
Ring-Opening and Functional Group Modifications
The thiadiazine ring and its substituents (fluorine, hydroxyl) may undergo transformations under specific conditions:
-
Hydrolysis : The thiadiazine ring could hydrolyze under acidic or basic conditions, breaking sulfur-nitrogen bonds.
-
Oxidation/Reduction : Fluorine and hydroxyl groups may resist redox reactions due to their stability, but the thiadiazine ring might undergo selective oxidation.
-
Cross-Coupling : The bromine and fluorine substituents could enable metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aromatic or aliphatic groups.
Example : Cross-coupling with a phenyl boronic acid could replace bromine with a phenyl group.
Data Table: Key Reaction Types and Outcomes
Scientific Research Applications
3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and molecular targets.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Chemical Comparisons
AMPA Receptor Modulation
The 7-chloro-5-(furan-3-yl)-3-methyl analog () is a well-characterized AMPA receptor positive allosteric modulator (PAM). Its unsaturated metabolite retains activity while exhibiting enhanced stability and BBB penetration compared to the parent compound . The 3-bromo and 5-hydroxy groups could introduce steric or electronic effects distinct from the 3-methyl and 5-furan substituents in known AMPA modulators .
Anticancer Activity
3-Heteroaryl-substituted pyrido/benzothiadiazine dioxides () demonstrate potent activity against renal and non-small cell lung cancer cells. The closure of the thiadiazine ring in these compounds enhances affinity for carbonic anhydrase IX (CA IX), a cancer-associated enzyme .
PI3Kδ Inhibition
Fluorine at the 7-position in 2H-benzo[e][1,2,4]thiadiazine derivatives () is generally unfavorable for PI3Kδ inhibition, as seen in compounds 15a–15j. However, bromine at position 3 in the target compound could introduce steric or electronic effects that counteract this trend, warranting further study .
Pharmacokinetic and Stability Profiles
- Metabolic Stability : The unsaturated 7-chloro-5-(furan-3-yl) analog () shows improved resistance to hepatic CYP450 metabolism compared to its saturated counterpart, highlighting the impact of ring saturation on drug stability .
- BBB Penetration : Microdialysis studies confirm that unsaturated thiadiazine dioxides (e.g., ’s metabolite) cross the BBB, a critical feature for CNS-targeted therapies . The target compound’s fluorine and hydroxyl groups may similarly enhance BBB permeability via reduced polarity.
- Stereochemical Stability: Cyclopropyl substituents in thienothiadiazine dioxides () confer greater stereochemical stability than ethyl chains, a design principle applicable to optimizing the target compound’s 3-bromo group .
Biological Activity
3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C₇H₄BrFN₂O₃S
- Molecular Weight: 295.09 g/mol
- CAS Number: 2100839-77-6
The compound features a benzothiadiazine core with bromine and fluorine substituents, which contribute to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of benzothiadiazines exhibit significant anticancer properties. For example, compounds similar to 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms enhances cytotoxicity by facilitating interactions with cellular targets.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC₅₀ (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| Compound C | < Doxorubicin | HT29 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Various derivatives have demonstrated effectiveness against bacterial strains and fungi. For instance, compounds bearing similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound Name | Microbial Target | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Moderate |
| Compound E | Escherichia coli | High |
| Compound F | Aspergillus niger | Significant |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce inflammatory markers in vitro.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation, a series of benzothiadiazine derivatives were tested against various pathogens. The results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and what factors influence yield optimization?
- Methodology :
-
Route 1 : Utilize halogenation and cyclization steps under acidic conditions. For example, polyphosphoric acid (PPA) can promote cyclization of halogenated intermediates, as demonstrated in analogous thiadiazole syntheses (e.g., trifluoromethylacetoacetic ether in PPA yields 70–85% product) .
-
Route 2 : Employ nucleophilic substitution with bromo/fluoro precursors, followed by hydroxylation via controlled oxidation (e.g., hydrogen peroxide under mild conditions to preserve labile groups) .
- Yield Optimization :
-
Monitor reaction temperature (0–5°C for halogenation; 80–100°C for cyclization).
-
Use inert atmospheres (N₂/Ar) to prevent decomposition of reactive intermediates.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Synthetic Route Key Reagents/Conditions Yield Range Reference Cyclization in PPA Polyphosphoric acid, 100°C 70–85% Nucleophilic Substitution KF, DMF, 80°C 60–75%
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Critical Measures :
- Storage : Keep in airtight, light-resistant containers at 2–8°C in a ventilated cabinet to prevent degradation .
- Personal Protection : Use nitrile gloves, fume hoods, and full-face shields to avoid inhalation or dermal contact, as halogenated thiadiazines may cause severe irritation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent exothermic reactions .
Q. How should researchers characterize the structure of this compound to confirm purity and regiochemistry?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts with analogous benzothiadiazines (e.g., 3-chloro-4-phenyl derivatives show δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in hydroxyl/fluoro positioning, as seen in structurally related compounds .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Resolution Strategies :
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. For example, Gaussian09 with B3LYP/6-311+G(d,p) basis set can predict chemical shifts .
- Dynamic NMR : Probe tautomerism or conformational flexibility by variable-temperature NMR (e.g., -40°C to 25°C) .
- Case Study : A 2020 study resolved conflicting NOESY and X-ray data for a trifluoromethyl-thiadiazole via DFT-assisted conformational analysis .
Q. What catalytic strategies enhance regioselectivity in halogenation reactions involving this thiadiazine derivative?
- Advanced Methods :
- Electrophilic Catalysis : Use Lewis acids (e.g., FeCl₃) to direct bromination to the C3 position, minimizing side reactions at C5/C7 .
- Phase-Transfer Catalysis (PTC) : Tetrabutylammonium bromide (TBAB) in biphasic systems improves fluorine incorporation efficiency by 20–30% .
Q. What experimental designs are optimal for studying the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace Br with Cl or I) and test against dihydrophosphohydrolases (ENTPDases) using enzyme inhibition assays (IC₅₀ measurements) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic liabilities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?
- Troubleshooting :
- Solubility : Test in aprotic solvents (DMSO, DMF) vs. protic solvents (MeOH, H₂O) with sonication. Note that hydroxy groups may enhance aqueous solubility but promote hydrolysis at pH > 8 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Stabilizers like ascorbic acid (1 mM) can mitigate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
